Chromoionophore XVII

描述

Synthesis Analysis

The synthesis of chromoionophores often involves the formation of complex structures designed to selectively bind ions. For example, novel cryptand chromoionophores have been developed for the determination of lithium ions, showcasing the methodological advancements in creating highly selective ion sensors (Zazulak et al., 1992). These syntheses include the attachment of chromogenic groups to cryptands, creating structures with inward-facing phenolic groups that exhibit selectivity for specific ions.

Molecular Structure Analysis

The molecular structure of chromoionophores plays a crucial role in their ion selectivity and sensitivity. Structural analyses often involve studying the interaction between the chromoionophore and targeted ions, as seen in research focusing on potassium-selective chromoionophores (Danks & Sutherland, 1992). These studies help in understanding how structural features influence ion binding and the resultant color change.

Chemical Reactions and Properties

Chromoionophores interact with ions through complex chemical reactions, leading to changes in their optical properties. The chromoionophore 2, for instance, has been synthesized and shown to extract calcium cations with moderately high selectivity, illustrating the importance of ion-pairing in cation selection (Mason & Sutherland, 1994). These reactions are pivotal in the design of sensors for specific ions.

Physical Properties Analysis

The physical properties of chromoionophores, such as solvatochromism and halochromism, are essential for their function as ion sensors. Research on cyclopenta[b]naphthalene solvatochromic fluorophores highlights the solvatochromic behavior of these compounds, providing insights into how changes in the solvent environment affect their optical properties (Benedetti et al., 2012).

Chemical Properties Analysis

The chemical properties of chromoionophores, including their selectivity and sensitivity to specific ions, are crucial for their application in sensing technologies. Studies on chromoionophores derived from coumarin linked to monoaza- and diaza-crown ethers demonstrate the formation of divalent 3d metal complexes, revealing the mechanisms behind their selectivity and the role of structural features in their chemical behavior (Badaoui & Bourson, 1995).

科学研究应用

离子选择电极和光敏膜组成的不利变化

苯氧噻吩染料,包括Chromoionophore XVII(简称为ETH 5294),被用于化学传感器,因其对离子浓度变化具有颜色变化特性。Langmaier和Lindner(2005)的研究表明,Chromoionophore XVII在pH敏感膜中的稳定性受光化学分解影响,受光波长和特定阴离子的影响。这项研究强调了在传感器应用中考虑染料的光化学稳定性的重要性(Langmaier & Lindner, 2005)。

空气/水界面的单分子层形成

Ishii(2009)研究了Chromoionophore XVII形成稳定Langmuir-Blodgett膜的能力,展示了其在检测环境条件变化方面的潜力。膜的稳定性随亚相的pH值而变化,表明其在pH响应应用中的实用性(Ishii, 2009)。

溶剂聚合物传感膜中的定量结合常数

Qin和Bakker(2002)对Chromoionophore XVII和其他染料离子对溶剂聚合物膜的结合特性进行了表征,为了解它们与离子的相互作用提供了关键见解。这项研究对于开发更敏感和选择性更高的离子传感器至关重要(Qin & Bakker, 2002)。

阴离子的光学检测

Kato,Kawai和Hattori(2013)探讨了染料离子,包括Chromoionophore XVII,在溶胶-凝胶二氧化硅膜上的阴离子传感特性。他们的工作为开发基于染料离子的传感器奠定了基础,这些传感器对特定阴离子(如乙酸根离子)具有增强的选择性,展示了Chromoionophore XVII在传感器设计中的多功能性(Kato, Kawai, & Hattori, 2013)。

作用机制

Target of Action

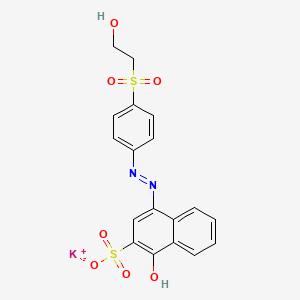

Chromoionophore XVII, also known as 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt , is a type of chromoionophore Chromoionophores are a class of compounds that interact with specific ions in the environment

Mode of Action

Chromoionophores operate by binding to specific ions and undergoing a change in their optical properties This change can be measured, providing a means of detecting the presence and concentration of the target ions

Biochemical Pathways

Chromoionophores are typically used in ion-selective optodes, where they, along with an ionophore and an ion exchanger, are impregnated into a plasticized polymer phase to detect electrolytes such as Na+, K+, Ca2+, Mg2+, and Cl− in the sample

Pharmacokinetics

As a chromoionophore, it is likely to be lipophilic , which could influence its bioavailability and distribution.

Result of Action

The result of Chromoionophore XVII’s action is a change in its optical properties when it binds to its target ions This change can be measured and used to detect the presence and concentration of the target ions

Action Environment

The action of Chromoionophore XVII, like other chromoionophores, can be influenced by environmental factors. For example, the presence and concentration of target ions in the environment will directly affect the chromoionophore’s optical properties

安全和危害

未来方向

Recent advances in ion-selective optical sensing, which includes Chromoionophore XVII, have focused on renovating the chromoionophores and detection modes to overcome the pH cross-response and to eliminate the background optical interference . Future challenges and research trends include the development of sensors based on solvatochromic dyes, alternative chromoionophores, photoswitchable sensors, upconverting nanoparticles, and luminescence decay time .

属性

IUPAC Name |

potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBTLSWGJASRO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15KN2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746880 | |

| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromoionophore XVII | |

CAS RN |

156122-91-7 | |

| Record name | Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromoionophore XVII | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-(N7-Guanyl)ethyl]glutathione-d4](/img/structure/B1146818.png)

![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phen](/img/no-structure.png)

![1-[4-(Methoxymethoxy)phenyl]piperazine](/img/structure/B1146821.png)